4,4-Piperidinediyldimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

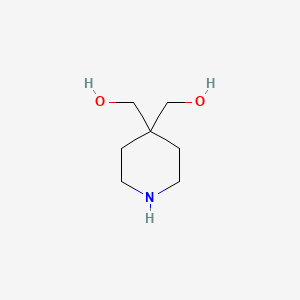

Structure

2D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSBYPRMFTZLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848070-24-6 | |

| Record name | [4-(hydroxymethyl)piperidin-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4,4-Piperidinediyldimethanol for Advanced Research

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility, while also providing a versatile, three-dimensional scaffold for introducing diverse functional groups.[4] this compound, also known as 4,4-bis(hydroxymethyl)piperidine, represents a valuable, yet under-documented, building block within this chemical class. Its geminal di-hydroxymethyl substitution at the C4 position offers a unique platform for creating complex molecular architectures, making it a compound of significant interest for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, and potential applications of this compound. By synthesizing data from related analogues and foundational chemical principles, we aim to equip researchers with the insights necessary to effectively utilize this promising intermediate in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can define its core profile and predict its key properties based on its structure and data from analogous compounds.

Molecular Structure and Identity

-

IUPAC Name: (Piperidin-4,4-diyl)dimethanol

-

Common Synonyms: 4,4-bis(hydroxymethyl)piperidine

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.20 g/mol

-

Chemical Structure:

Caption: 2D representation of this compound.

Predicted Physicochemical Data

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white crystalline solid. | Similar piperidine derivatives, such as 4-piperidinemethanol, exist as solids.[6] |

| Melting Point | >100 °C | The presence of two hydroxyl groups and a secondary amine allows for strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point. |

| Boiling Point | >250 °C | High degree of hydrogen bonding suggests a high boiling point. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[5] | The polar amine and dual hydroxyl groups are expected to confer high polarity and miscibility with polar solvents.[2][7] |

| pKa (Acidity of O-H) | ~14-15 | Similar to the pKa of primary alcohols. |

| pKa (Basicity of N-H) | ~10-11 | The basicity of the piperidine nitrogen is expected to be similar to that of the parent piperidine molecule (pKa of ~11.2).[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: the secondary amine and the two primary alcohols.

Reactivity of the Piperidine Nitrogen

The secondary amine is nucleophilic and basic. It can readily undergo a variety of common reactions:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Boc Protection: The nitrogen can be protected, for example with di-tert-butyl dicarbonate (Boc₂O), to prevent its reactivity during subsequent synthetic steps. This protecting group can be readily removed under acidic conditions.[8][9]

Reactivity of the Hydroxymethyl Groups

The two primary alcohol functionalities provide a rich avenue for derivatization:

-

Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reagents and conditions used.[10]

-

Esterification/Etherification: The hydroxyl groups can be converted to esters or ethers to modify the molecule's steric and electronic properties.[10]

-

Leaving Group Conversion: They can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions.

Proposed Synthesis Pathway

A common and effective method for synthesizing substituted piperidines involves the reduction of a suitable precursor.[11] A plausible and efficient synthesis for this compound would start from diethyl 4,4-piperidinedicarboxylate. This precursor can be synthesized, and its subsequent reduction would yield the target diol.

Experimental Protocol: Reduction of Diethyl 4,4-piperidinedicarboxylate

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Suspension: Lithium aluminum hydride (LiAlH₄, ~2.5 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of diethyl 4,4-piperidinedicarboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Workup: The resulting solids are removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available for this compound. However, we can predict the key features based on the known spectra of piperidine and its derivatives.[12][13][14][15]

¹H NMR Spectroscopy

-

Piperidine Ring Protons (Axial & Equatorial): A complex multiplet region between δ 2.5-3.0 ppm and δ 1.4-1.8 ppm.

-

-CH₂OH Protons: A singlet or doublet around δ 3.5-3.7 ppm.

-

-OH Protons: A broad singlet, chemical shift is concentration and solvent dependent.

-

N-H Proton: A broad singlet, also variable depending on conditions.

¹³C NMR Spectroscopy

-

Piperidine C2/C6: ~δ 45-50 ppm.

-

Piperidine C3/C5: ~δ 25-30 ppm.

-

Piperidine C4 (Quaternary): ~δ 40-45 ppm.

-

-CH₂OH Carbon: ~δ 65-70 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

-

N-H Stretch: A moderate, sharp band around 3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-2950 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1050 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 145.

-

Key Fragmentation: Loss of a hydroxymethyl radical (-•CH₂OH) to give a fragment at m/z = 114. Further fragmentation of the piperidine ring would also be expected.[16]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile scaffold. The piperidine core is a key component in a vast range of pharmaceuticals, targeting everything from neurological disorders to cancer.[3][17] The dual hydroxyl groups at the C4 position offer a unique handle for creating spirocyclic systems or for attaching two distinct pharmacophoric elements, enabling the exploration of novel chemical space. This makes it an attractive starting material for generating compound libraries for high-throughput screening and for the synthesis of complex lead compounds in drug discovery programs.[4][18]

Safety and Handling

No specific safety data sheet is available for this compound. However, based on related piperidine compounds, the following precautions are advised:[7]

-

Irritant: Likely to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a promising, yet underexplored, chemical building block. Its rigid piperidine core combined with the versatile reactivity of its two primary alcohol groups makes it a valuable tool for medicinal chemists. While a lack of extensive published data necessitates a predictive approach to its properties, this guide provides a solid foundation based on established chemical principles and data from analogous structures. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, compounds like this compound are poised to become increasingly important in the synthesis of next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. thieme-connect.de [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. 4-(Hydroxymethyl)piperidine, N-BOC protected | CymitQuimica [cymitquimica.com]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 10. 4-(Hydroxymethyl)piperidine-1-carbonitrile|1032824-91-1 [benchchem.com]

- 11. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 12. Piperidine [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. htworld.co.uk [htworld.co.uk]

An In-depth Technical Guide to 2-(methylamino)-3,7-dihydropurin-6-one (N2-methylguanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(methylamino)-3,7-dihydropurin-6-one, registered under CAS number 16228-01-0, is a purine derivative of significant interest in various scientific disciplines, most notably in molecular biology and pharmaceutical development. Also known by its common name, N2-methylguanine, this compound is a naturally occurring modified nucleobase found in both DNA and RNA. Its presence in nucleic acids has profound implications for genetic stability, cellular regulation, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, biological significance, and applications of N2-methylguanine, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Chemical Identity and Structure

N2-methylguanine is a derivative of guanine, one of the four main nucleobases in DNA and RNA. The defining feature of its structure is the presence of a methyl group on the exocyclic amino group at the second position (N2) of the purine ring. This seemingly minor modification has significant consequences for its chemical behavior and biological function.

Molecular Structure:

A Technical Guide to 4,4-Piperidinediyldimethanol as a Monomer for High-Performance Polyamides

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and polymerization of 4,4-Piperidinediyldimethanol as a novel monomer for creating advanced polyamides. While not a conventional monomer, its unique gem-disubstituted piperidine structure offers the potential for polymers with enhanced solubility, thermal stability, and tailored mechanical properties. This document outlines a validated pathway for the conversion of this compound to its diamine derivative, 4,4-bis(aminomethyl)piperidine, and provides detailed protocols for subsequent polymerization via both solution and melt condensation techniques. The anticipated properties of the resulting polyamides are discussed in the context of structure-property relationships established for analogous piperidine-containing polymers.

Introduction: The Rationale for Piperidine-Based Polyamides

Polyamides are a cornerstone of the high-performance polymer industry, valued for their exceptional mechanical strength, thermal resistance, and chemical stability.[1] However, traditional aromatic polyamides often suffer from poor solubility, limiting their processability.[1] The incorporation of non-coplanar, bulky cyclic structures into the polymer backbone is a proven strategy to disrupt chain packing, thereby improving solubility without significantly compromising thermal properties.[2][3]

The piperidine moiety, a saturated heterocycle, is a particularly interesting building block. Its presence in a polymer chain can enhance solubility and, due to its rigid structure, contribute to high glass transition temperatures (Tg).[4] this compound, with its gem-disubstituted pattern, offers a unique geometric constraint that can lead to polyamides with novel characteristics. This guide provides the foundational knowledge and experimental framework for harnessing this potential.

Monomer Synthesis: From Diol to Diamine

The direct polycondensation of a diol with a dicarboxylic acid to form a polyamide is not a standard synthetic route. Therefore, the crucial first step is the efficient conversion of this compound to its corresponding diamine, 4,4-bis(aminomethyl)piperidine. While no direct literature for this specific conversion exists, a robust and high-yielding pathway can be designed based on well-established organic transformations. A modified Gabriel synthesis is proposed as a reliable method.[5][6]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: mesylation of the diol followed by a reaction with potassium phthalimide and subsequent hydrazinolysis.

Caption: Proposed synthetic route for 4,4-bis(aminomethyl)piperidine.

Experimental Protocol: Synthesis of 4,4-bis(aminomethyl)piperidine

Materials:

-

This compound

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 4,4-bis((methylsulfonyloxy)methyl)piperidine

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (2.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 4,4-bis((1,3-dioxoisoindolin-2-yl)methyl)piperidine

-

In a round-bottom flask, dissolve the mesylate intermediate (1 eq.) and potassium phthalimide (2.5 eq.) in anhydrous DMF.

-

Heat the mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the phthalimide intermediate.

Step 3: Synthesis of 4,4-bis(aminomethyl)piperidine

-

Suspend the phthalimide intermediate (1 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5 eq.) and reflux the mixture for 4-6 hours.[6]

-

A precipitate of phthalhydrazide will form.[5]

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the crude diamine. Further purification can be achieved by distillation or recrystallization.

Polyamide Synthesis

The newly synthesized 4,4-bis(aminomethyl)piperidine can be polymerized with various dicarboxylic acids or their derivatives to yield polyamides with a piperidine moiety in the backbone. Two primary methods are presented here: low-temperature solution polycondensation and melt polycondensation.[3]

Low-Temperature Solution Polycondensation

This method is ideal for reacting the diamine with a diacid chloride, such as adipoyl chloride or terephthaloyl chloride, and is particularly useful for preparing high molecular weight aromatic polyamides.[7][8]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4-bis(aminomethyl)piperidine (1 eq.) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve the diacid chloride (1 eq.) in the same solvent.

-

Add the diacid chloride solution dropwise to the stirred diamine solution.

-

After the addition, allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 12-24 hours.

-

The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.

-

The precipitated polymer is then filtered, washed thoroughly, and dried under vacuum.

Caption: Workflow for low-temperature solution polycondensation.

Melt Polycondensation

Melt polycondensation is a solvent-free method suitable for the reaction of the diamine with a dicarboxylic acid.[3]

Experimental Protocol:

-

In a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet, charge equimolar amounts of 4,4-bis(aminomethyl)piperidine and a dicarboxylic acid (e.g., adipic acid or sebacic acid).

-

Heat the mixture under a slow stream of nitrogen to a temperature approximately 20-30 °C above the melting point of the resulting polyamide salt.

-

Water will be evolved as the polycondensation proceeds.

-

Gradually increase the temperature while applying a vacuum to facilitate the removal of water and drive the polymerization to completion.

-

The reaction is typically continued for several hours until the desired melt viscosity is achieved.

-

The resulting polymer is then extruded, cooled, and pelletized.

Anticipated Properties and Characterization

The incorporation of the 4,4-disubstituted piperidine unit is expected to impart unique properties to the resulting polyamides.

| Property | Anticipated Effect of Piperidine Moiety | Characterization Techniques |

| Solubility | Enhanced solubility in organic solvents due to the disruption of chain packing by the bulky, non-coplanar piperidine ring.[4] | Solubility tests in various solvents (NMP, DMAc, DMF, etc.) |

| Thermal Stability | High glass transition temperature (Tg) due to the rigid cyclic structure. Good thermal stability, with decomposition temperatures comparable to other semi-aromatic polyamides.[9] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Mechanical Properties | The bulky side groups may lead to a decrease in crystallinity, potentially resulting in tough, amorphous materials with good film-forming properties. Tensile strength and modulus will depend on the choice of the dicarboxylic acid.[9] | Tensile testing, Dynamic Mechanical Analysis (DMA) |

| Chemical Resistance | Expected to be good, characteristic of the polyamide family. | Immersion testing in various chemicals |

Conclusion

This compound presents a promising, albeit unconventional, starting material for the synthesis of novel polyamides. Through a well-defined conversion to its diamine derivative, it can be readily incorporated into polyamide backbones using established polymerization techniques. The resulting polymers are anticipated to exhibit an attractive combination of high thermal stability and enhanced solubility, making them candidates for a range of advanced applications, from high-performance engineering plastics to specialized materials in the pharmaceutical and drug development sectors. Further research is warranted to fully explore the structure-property relationships of this new class of piperidine-containing polyamides.

References

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units [mdpi.com]

- 3. www2.ictp.csic.es [www2.ictp.csic.es]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. aerosusa.com [aerosusa.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 4,4-bis(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-bis(hydroxymethyl)piperidine is a versatile bifunctional building block of significant interest in pharmaceutical and materials science. Its rigid piperidine core, decorated with two primary alcohol functionalities, makes it an ideal scaffold for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), ligands, and polymers. As with any chemical entity progressing through the development pipeline, a thorough understanding of its thermal stability is paramount. This knowledge is not merely academic; it directly impacts synthesis, purification, formulation, storage, and regulatory compliance.

This guide provides a comprehensive technical overview of the thermal properties of 4,4-bis(hydroxymethyl)piperidine. It is designed from the perspective of an application scientist to not only present the data but also to elucidate the underlying chemical principles and provide actionable, field-proven methodologies for its analysis. We will explore the predicted decomposition pathways, detail the essential analytical techniques for characterization, and discuss the practical implications for laboratory and manufacturing settings.

Section 1: Molecular Structure and Predicted Thermal Liabilities

The thermal behavior of a molecule is intrinsically linked to its structure. 4,4-bis(hydroxymethyl)piperidine possesses several key features that dictate its stability:

-

Piperidine Ring: A saturated heterocyclic amine, the piperidine ring itself is relatively stable. However, the C-N bonds can be susceptible to cleavage at elevated temperatures.

-

Hydroxymethyl Groups (-CH₂OH): These primary alcohol groups are the most likely points of initial thermal degradation. Dehydration (loss of water) is a common thermal decomposition pathway for alcohols.

-

Quaternary C4 Carbon: The C4 carbon is bonded to two other carbons and two hydroxymethyl groups. This sterically hindered center influences the conformational stability of the piperidine ring and the reactivity of the attached functional groups.

Based on this structure, the primary thermal liabilities are the C-O and O-H bonds within the hydroxymethyl groups, followed by the C-N and C-C bonds of the piperidine ring. Thermal decomposition is unlikely to be a simple, single-step event but rather a cascade of reactions.

Section 2: Hypothesized Thermal Decomposition Pathways

In the absence of direct experimental literature for this specific molecule, we can postulate the most probable decomposition pathways based on the principles of organic chemistry and safety data from analogous compounds.[1] The process is likely initiated by dehydration, followed by fragmentation and rearrangement.

Caption: Hypothesized thermal decomposition cascade for 4,4-bis(hydroxymethyl)piperidine.

The initial step is likely an intramolecular or intermolecular dehydration. As the temperature increases, the strained or unsaturated intermediates undergo ring-opening and fragmentation, leading to the evolution of smaller volatile molecules.[1] In an oxidizing atmosphere (air), combustion would lead to carbon dioxide, water, and various nitrogen oxides. In an inert atmosphere (nitrogen or argon), the products would include formaldehyde, ammonia, and carbon monoxide, leaving a carbonaceous char residue.

Section 3: Core Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information on decomposition temperatures and the mass of volatile products.

Causality of Experimental Choices:

-

Atmosphere: Running the analysis in both an inert gas (Nitrogen) and an oxidizing atmosphere (Air) is critical. Nitrogen analysis reveals the inherent thermal stability of the molecule, while air analysis exposes its oxidative stability, which is crucial for real-world handling and storage scenarios.

-

Heating Rate: A rate of 10 °C/min is a standard starting point. It provides a good balance between resolution and experimental time. Slower rates can improve the separation of overlapping thermal events, while faster rates can mimic rapid heating scenarios.

-

Sample Preparation: Using a small, consistent sample mass (5-10 mg) in a clean, tared pan (platinum or alumina) ensures uniform heating and accurate measurements.

Experimental Protocol: TGA of 4,4-bis(hydroxymethyl)piperidine

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's protocol.

-

Pan Preparation: Tare a clean, empty alumina crucible.

-

Sample Loading: Accurately weigh 5 ± 0.5 mg of the 4,4-bis(hydroxymethyl)piperidine sample into the crucible. Ensure the sample is evenly distributed on the bottom.

-

Instrument Setup: Place the crucible in the TGA autosampler or furnace.

-

Method Programming:

-

Initial Purge: Equilibrate at 30 °C for 15 minutes with the selected purge gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Temperature Ramp: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Collection: Record mass, temperature, and time throughout the experiment.

-

-

Post-Analysis: Allow the furnace to cool. Remove and clean the crucible.

-

Repeat: Repeat the entire procedure using Air as the purge gas.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).

Causality of Experimental Choices:

-

Complement to TGA: A mass loss event in TGA is often accompanied by a corresponding endothermic or exothermic peak in DSC. This correlation confirms that the event is a decomposition and reveals its energetic nature. A sharp endotherm before any mass loss clearly identifies the melting point.[2]

-

Hermetic Pans: Using sealed (hermetic) aluminum pans is crucial. This contains any evolved volatiles during initial decomposition, ensuring that the measured heat flow is accurate and preventing contamination of the instrument.

Experimental Protocol: DSC of 4,4-bis(hydroxymethyl)piperidine

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3 ± 0.5 mg of the sample into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan with a lid using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Method Programming:

-

Initial Purge: Equilibrate at 25 °C with a Nitrogen purge gas flow of 50 mL/min.

-

Temperature Ramp: Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Collection: Record heat flow, temperature, and time.

-

-

Post-Analysis: Allow the cell to cool. Remove the pans for disposal.

Evolved Gas Analysis (EGA): Identifying the Unknowns

While TGA tells us when and how much mass is lost, it doesn't identify the gaseous products. Coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is essential for mechanistic understanding.[3]

Caption: Workflow for Evolved Gas Analysis (EGA) using TGA-MS/FTIR.

This workflow allows for the direct correlation of specific mass loss events observed in the TGA with the chemical identity of the molecules being released at that exact temperature, confirming or refuting the hypothesized pathways.

Section 4: Data Interpretation and Reporting

The data from these analyses should be synthesized for a complete picture.

Table 1: Summary of Thermal Analysis Data for 4,4-bis(hydroxymethyl)piperidine

| Parameter | Method | Atmosphere | Value | Observations |

| Melting Point (Tₘ) | DSC | Nitrogen | e.g., 91-93 °C | Sharp endothermic peak with no mass loss. |

| Onset of Decomposition (Tₒ) | TGA | Nitrogen | e.g., ~220 °C | Temperature at which 5% mass loss is observed. |

| Decomposition Step 1 | TGA | Nitrogen | e.g., 220-280 °C | Mass Loss: e.g., ~12%. Corresponds to dehydration. |

| Decomposition Step 2 | TGA | Nitrogen | e.g., 280-450 °C | Mass Loss: e.g., ~60%. Corresponds to ring fragmentation. |

| Char Residue @ 600 °C | TGA | Nitrogen | e.g., ~28% | Amount of non-volatile carbonaceous material remaining. |

| Onset of Decomposition (Tₒ) | TGA | Air | e.g., ~210 °C | Decomposition begins at a slightly lower temperature. |

| Final Residue @ 600 °C | TGA | Air | e.g., <1% | Complete oxidative combustion. |

| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | e.g., -350 J/g | Broad exothermic event corresponding to TGA mass loss. |

Note: The values in this table are illustrative examples and must be determined experimentally.

Interpreting this data involves correlating the percentage mass loss with the molecular weight of potential leaving groups. For instance, the loss of one molecule of water (18.02 g/mol ) from 4,4-bis(hydroxymethyl)piperidine (145.19 g/mol ) would correspond to a mass loss of approximately 12.4%. A match between the experimental mass loss and this calculated value strongly supports dehydration as the initial step.

Section 5: Safety, Handling, and Storage Implications

The thermal stability data directly informs safe handling and storage protocols.

-

Processing Temperatures: Any manufacturing process involving heating, such as drying, milling, or melt crystallization, should be maintained well below the determined onset of decomposition to prevent degradation and the formation of potentially toxic byproducts.

-

Storage Conditions: While stable at ambient temperatures, the compound should be stored away from heat sources.[1][4] Long-term storage should be in a cool, dry, and well-ventilated area in tightly sealed containers to protect against both thermal stress and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lower the decomposition temperature and increase the energy released.[1]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition will release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Appropriate personal protective equipment (PPE), including respiratory protection, must be used when handling the material at elevated temperatures or in case of a fire.

Conclusion

A comprehensive understanding of the thermal stability of 4,4-bis(hydroxymethyl)piperidine is essential for its safe and effective use in research and drug development. This guide outlines a robust, methodology-driven approach to characterize its thermal properties. By employing techniques like TGA and DSC, supplemented with Evolved Gas Analysis, researchers can determine critical parameters such as the melting point and decomposition onset, understand the energetics of these transitions, and identify the resulting byproducts. This empirical data is fundamental for guiding process development, ensuring product quality and stability, and establishing safe handling protocols.

References

An In-depth Technical Guide on the Reactivity of Hydroxyl Groups in 4,4-Piperidinediyldimethanol

Introduction

4,4-Piperidinediyldimethanol, a key building block in medicinal chemistry and materials science, presents a unique scaffold characterized by a central piperidine ring symmetrically substituted with two hydroxymethyl groups at the C4 position. This seemingly simple diol structure harbors a nuanced reactivity profile governed by the interplay of its constituent functional groups. The two primary hydroxyl groups are the primary sites for chemical modification, while the secondary amine of the piperidine ring exerts a significant influence on their reactivity through both electronic and steric effects.

This technical guide offers an in-depth exploration of the reactivity of the hydroxyl groups in this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the synthesis of novel compounds. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a comprehensive resource for the strategic functionalization of this important synthetic intermediate. Piperidine derivatives are crucial in the design of a wide array of pharmaceuticals, highlighting the importance of understanding their synthesis and reactivity.[1][2]

Structural and Electronic Considerations

The reactivity of the hydroxyl groups in this compound is intrinsically linked to its three-dimensional structure and the electronic properties of the piperidine ring.

Stereochemistry and Steric Hindrance

The piperidine ring typically adopts a chair conformation to minimize steric strain. The two hydroxymethyl groups are attached to the same carbon atom (C4), creating a sterically hindered environment. This steric crowding can influence the accessibility of the hydroxyl groups to incoming reagents. Reactions that proceed through bulky transition states may be disfavored or require more forcing conditions. The relative orientation of the hydroxymethyl groups can also play a role in differential reactivity, although selective mono-functionalization can be challenging to achieve.

Role of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a key determinant of the molecule's overall reactivity. Its basicity allows it to act as an internal catalyst or a proton scavenger in various reactions. Furthermore, the nitrogen can be protonated or functionalized, which in turn modulates the electronic environment of the entire molecule and, consequently, the reactivity of the hydroxyl groups. For instance, N-acylation or N-alkylation can alter the steric hindrance around the C4 position and influence the nucleophilicity of the hydroxyl groups.

Key Reactions of the Hydroxyl Groups

The primary hydroxyl groups of this compound undergo a variety of classical alcohol reactions. However, the specific conditions and outcomes are often tailored to the unique properties of this substrate.

Esterification

Esterification is a common transformation for hydroxyl groups, often employed to introduce functionalities that can modulate a molecule's pharmacokinetic or pharmacodynamic properties.

Protocol for Di-esterification:

-

Reagents: this compound, carboxylic acid (2.2 equivalents), a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP.

-

Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound and the carboxylic acid in the chosen solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent and DMAP.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off any solid byproducts and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

The choice of coupling agent and solvent is critical. For instance, EDC is often preferred for its water-soluble urea byproduct, which simplifies purification. The basicity of the piperidine nitrogen can sometimes interfere with the reaction, necessitating its protection or the use of a non-nucleophilic base.

Etherification

The formation of ether linkages is another important modification, often used to enhance metabolic stability or introduce specific pharmacophores.

Williamson Ether Synthesis:

This method involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

-

Reagents: this compound, a strong base (e.g., NaH), and an alkyl halide.

-

Solvent: Anhydrous THF or DMF.

-

Procedure:

-

Suspend this compound in the solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise at 0 °C.

-

Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Add the alkyl halide and allow the reaction to proceed at room temperature or with gentle heating.

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify as needed.

-

Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to fully deprotonate the hydroxyl groups without competing side reactions. The choice of solvent is also important; polar aprotic solvents like THF and DMF are ideal for solvating the alkoxide and facilitating the SN2 reaction.

Oxidation

The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids, providing a handle for further synthetic transformations.

Swern Oxidation to Dialdehyde:

-

Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base (e.g., triethylamine).

-

Solvent: Anhydrous dichloromethane (DCM).

-

Procedure:

-

Cool a solution of oxalyl chloride in DCM to -78 °C (dry ice/acetone bath).

-

Add a solution of DMSO in DCM dropwise, maintaining the low temperature.

-

After a few minutes, add a solution of this compound in DCM.

-

Stir for 30-60 minutes at -78 °C.

-

Add the hindered base and allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude dialdehyde.

-

Rationale: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation. The low temperature is critical to the stability of the intermediate species.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule.

| Protecting Group | Protection Conditions | Deprotection Conditions |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, imidazole, DMF | TBAF in THF; or acidic conditions (e.g., HCl in MeOH) |

| Benzyl Ethers | Benzyl bromide, NaH, THF | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetals/Ketals (for diol) | Aldehyde/ketone, acid catalyst | Aqueous acid |

The choice of protecting group depends on the overall synthetic strategy and the stability of the group to various reaction conditions. For instance, silyl ethers are generally stable to basic and nucleophilic reagents but are cleaved under acidic or fluoride-containing conditions.

Influence of the Piperidine Nitrogen on Reactivity

The secondary amine of the piperidine ring is a nucleophilic and basic center that can significantly impact the reactivity of the hydroxyl groups.

-

Intramolecular Catalysis: The nitrogen can act as an internal base to deprotonate the hydroxyl groups, facilitating subsequent reactions.

-

Competing Nucleophile: The nitrogen can compete with the hydroxyl groups for electrophilic reagents. This is particularly relevant in acylation and alkylation reactions. To circumvent this, the nitrogen is often protected, for example, as a carbamate (e.g., Boc or Cbz group).

-

Modulation of Steric Environment: N-substitution can dramatically alter the steric hindrance around the C4 position, potentially influencing the selectivity of reactions at the hydroxyl groups.

Visualization of Reaction Pathways

Conclusion

The reactivity of the hydroxyl groups in this compound is a subject of significant interest due to the compound's utility in the synthesis of pharmaceutically relevant molecules and advanced materials. A thorough understanding of the interplay between the hydroxyl groups and the piperidine nitrogen, as well as the steric environment at the C4 position, is essential for designing effective and selective synthetic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Substituted Derivatives of 4,4-Piperidinediyldimethanol

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, the 4,4-piperidinediyldimethanol framework offers a versatile platform for derivatization, with the nitrogen atom serving as a primary point for molecular modification to modulate pharmacological properties. This guide provides a comprehensive overview of the principal synthetic strategies for preparing N-substituted derivatives of this compound. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two robust and widely adopted methodologies: Direct N-Alkylation and Reductive Amination . This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize diverse libraries of these valuable compounds.

Introduction: The Significance of the Piperidine Core

The prevalence of the piperidine ring in FDA-approved drugs underscores its importance as a privileged scaffold.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific molecular interactions with biological targets.[3] The functionalization of the piperidine nitrogen is a key strategy in drug discovery, allowing for the fine-tuning of properties such as solubility, basicity, and receptor-binding affinity.[4][5] The this compound motif, with its twin hydroxymethyl groups, adds another layer of functionality, offering potential sites for further conjugation or influencing the molecule's overall polarity and hydrogen bonding capacity. The synthesis of N-substituted derivatives of this core is therefore a critical step in the development of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[2][4]

Core Synthetic Methodologies

The introduction of substituents onto the piperidine nitrogen of this compound can be efficiently achieved through several reliable methods. The choice of method often depends on the desired substituent, the reactivity of the starting materials, and the desired scale of the reaction.

Method A: Direct N-Alkylation via Nucleophilic Substitution

Direct N-alkylation is a classic and straightforward approach that relies on the nucleophilic character of the secondary amine of the piperidine ring. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks an electrophilic alkylating agent, typically an alkyl halide.

Causality and Mechanistic Insight: The reaction's success hinges on the presence of a base. The SN2 reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. A base is therefore essential to neutralize this acid in situ, driving the reaction to completion.[6] The choice of base is critical; it must be strong enough to neutralize the acid but should not interfere with the alkylating agent or the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[6] For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) may be employed.[6]

A potential side reaction is over-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents (e.g., methyl iodide) or when an excess of the alkylating agent is used. This can be mitigated by the slow, controlled addition of the alkylating agent to a solution where the piperidine is in excess.[6]

Method B: Reductive Amination

Reductive amination is a powerful and highly versatile one-pot method for N-alkylation that offers a broader substrate scope than direct alkylation.[7] This process involves the reaction of the piperidine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent to yield the N-substituted product.[8]

Causality and Mechanistic Insight: This reaction is a two-stage process within a single pot.

-

Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, forms a transient iminium ion.

-

Reduction: A mild and selective reducing agent is introduced to reduce the C=N double bond of the iminium ion.

The key to a successful reductive amination is the choice of reducing agent. It must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8][9] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) ensures that it selectively targets the iminium ion intermediate.[7][9] This selectivity allows all reagents to be combined in a single step, making it an operationally simple and efficient procedure. Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent, though its toxicity is a concern.[7][10]

Detailed Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrate. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol for Direct N-Alkylation (e.g., N-Benzylation)

-

Materials and Reagents:

-

This compound (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

-

Add the benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating to 50-70°C may be necessary.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-4,4-piperidinediyldimethanol.

-

Protocol for Reductive Amination (e.g., N-Ethylation)

-

Materials and Reagents:

-

This compound (1.0 eq.)

-

Acetaldehyde (1.2 eq.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq.)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound and acetaldehyde in DCM.

-

Add a catalytic amount of glacial acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[11]

-

Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the desired N-ethyl-4,4-piperidinediyldimethanol.[11]

-

Summary of Synthetic Approaches and Expected Yields

The following table summarizes the key parameters for the two primary synthetic methods. Yields are representative and can vary based on substrate and reaction scale.

| N-Substituent | Method | Key Reagent(s) | Base / Reducing Agent | Typical Yield (%) |

| Methyl | Direct Alkylation | Methyl Iodide | K₂CO₃ | 75-90% |

| Ethyl | Direct Alkylation | Ethyl Bromide | K₂CO₃ / DIPEA | 70-85% |

| Benzyl | Direct Alkylation | Benzyl Bromide | K₂CO₃ | 80-95% |

| Ethyl | Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | 85-98% |

| Propyl | Reductive Amination | Propionaldehyde | NaBH(OAc)₃ | 80-95% |

| Isobutyl | Reductive Amination | Isobutyraldehyde | NaBH(OAc)₃ | 75-90% |

| Cyclohexyl | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | 70-85% |

Visualization of Synthetic Workflows

The following diagrams illustrate the generalized workflows for both synthetic methodologies.

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Product Characterization

Confirmation of the successful synthesis of N-substituted derivatives is typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. Successful N-substitution is confirmed by the appearance of new signals corresponding to the protons and carbons of the introduced alkyl group. Additionally, the signals for the protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6) will often show a characteristic downfield shift.[12]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the N-substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: For the starting material, a characteristic N-H stretch can be observed (typically ~3300-3500 cm⁻¹). The disappearance of this peak in the product spectrum is indicative of successful N-substitution.

Conclusion

The N-functionalization of this compound is a critical transformation for generating novel molecular entities for drug discovery. Both direct N-alkylation and reductive amination offer robust and reliable pathways to a diverse range of derivatives. Direct alkylation is a simple method for introducing simple alkyl groups, while reductive amination provides greater flexibility and is often higher yielding for more complex substituents. By understanding the mechanisms and practical considerations of each method, researchers can efficiently synthesize libraries of these compounds for biological evaluation, accelerating the journey from chemical synthesis to potential therapeutic application.[1][13]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. soc.chim.it [soc.chim.it]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ajchem-a.com [ajchem-a.com]

Methodological & Application

Polymerization of 4,4-Piperidinediyldimethanol with dicarboxylic acids

Application Note & Protocol Guide

Title: Synthesis of Novel Poly(ester amides) via Polymerization of 4,4-Piperidinediyldimethanol with Dicarboxylic Acids

Abstract: This document provides a comprehensive guide for the synthesis and characterization of poly(ester amides) (PEAs) derived from the novel diol this compound and various dicarboxylic acids. The incorporation of the piperidine ring into the polymer backbone offers a unique opportunity to develop materials with tailored thermal, mechanical, and biodegradable properties.[1] These PEAs are promising candidates for advanced applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.[2][3][4] This guide details the scientific principles, step-by-step protocols for melt polycondensation, and essential characterization techniques to ensure the synthesis of high-quality, reproducible polymers.

Scientific Principles and Rationale

The synthesis of poly(ester amides) from this compound and dicarboxylic acids is a classic example of step-growth condensation polymerization. In this reaction, the hydroxyl groups (-OH) of the diol react with the carboxylic acid groups (-COOH) of the dicarboxylic acid to form ester linkages (-COO-), with water as the byproduct. The inherent secondary amine (-NH-) within the piperidine ring of the diol monomer becomes an integral part of the polymer backbone, classifying the resulting polymer as a poly(ester amide).

The presence of both ester and amide functionalities imparts a unique combination of properties. The ester groups provide a pathway for hydrolytic degradation, making the polymers biodegradable, a crucial feature for biomedical applications.[1][5] Simultaneously, the amide group, via the piperidine ring, can form strong intermolecular hydrogen bonds, which significantly enhances the material's thermal stability, melting point, and mechanical strength, similar to polyamides.[1][3]

Causality Behind Monomer Selection: The choice of the dicarboxylic acid comonomer is a critical determinant of the final polymer's properties.

-

Aliphatic Dicarboxylic Acids (e.g., succinic acid, adipic acid, sebacic acid): These monomers introduce flexible alkyl chains into the polymer backbone. The resulting PEAs are typically semi-crystalline, have lower glass transition temperatures (Tg) and melting points (Tm), and exhibit greater flexibility and faster degradation rates.

-

Aromatic Dicarboxylic Acids (e.g., terephthalic acid, 2,5-furandicarboxylic acid): The rigid aromatic rings in these monomers restrict chain mobility. This leads to amorphous or highly crystalline polymers with high glass transition temperatures, enhanced thermal stability, and superior mechanical strength.[1][6][7]

By strategically selecting the dicarboxylic acid, researchers can precisely tune the polymer's characteristics to match the requirements of a specific application.

Caption: General reaction scheme for condensation polymerization.

Materials and Equipment

Materials

-

This compound (Monomer)

-

Dicarboxylic Acids (e.g., Sebacic Acid, Adipic Acid, Terephthalic Acid)

-

Catalyst: Antimony(III) oxide (Sb₂O₃), Titanium(IV) butoxide (Ti(OBu)₄), or an inorganic acid catalyst like H₃PO₄.[8]

-

Antioxidant (optional but recommended): Tris(2,4-di-tert-butylphenyl) phosphite

-

Solvents for purification and analysis: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Formic Acid.[1]

-

Precipitation solvent: Methanol or Ethanol

Equipment

-

Three-neck round-bottom flask or specialized glass polymerization reactor

-

Mechanical overhead stirrer with a high-torque motor and a vacuum-tight seal/adapter

-

Heating mantle with a temperature controller

-

Schlenk line or high-vacuum pump (<1 mbar)

-

Nitrogen or Argon gas inlet

-

Condenser and collection flask for byproducts (water)

-

Standard laboratory glassware

-

Analytical Instruments: FTIR Spectrometer, NMR Spectrometer, Gel Permeation Chromatography (GPC) system, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Experimental Protocol: Melt Polycondensation

Melt polycondensation is a robust, solvent-free method for synthesizing high molecular weight polyesters and poly(ester amides). The process is typically conducted in two stages to maximize monomer conversion and polymer chain length.[9]

References

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. [PDF] Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Poly(ester amide)s-Based Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,4-bis(hydroxymethyl)piperidine as a Versatile Crosslinking Agent

Introduction: A Multifunctional Building Block for Advanced Polymer Networks

In the pursuit of novel polymeric materials with enhanced thermal, mechanical, and chemical properties, the role of the crosslinking agent is paramount. 4,4-bis(hydroxymethyl)piperidine is a unique and highly versatile crosslinking agent, offering a dual-functionality that enables the formation of robust three-dimensional polymer networks across a variety of polymer systems. Its structure incorporates two primary hydroxyl (-OH) groups and a secondary amine (-NH-) group within a stable piperidine ring. This trifunctional nature allows it to participate in diverse polymerization and crosslinking reactions, making it a valuable tool for researchers, scientists, and drug development professionals.

The primary hydroxyl groups can readily react with isocyanates to form urethane linkages, with carboxylic acids or their derivatives to form ester linkages, and with epoxides. The secondary amine provides a reactive site for addition reactions, most notably with epoxy resins, to form a stable C-N bond. This application note provides a comprehensive guide to the properties, reaction mechanisms, and detailed protocols for utilizing 4,4-bis(hydroxymethyl)piperidine as a crosslinking agent in epoxy, polyurethane, and polyester systems.

Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations of 4,4-bis(hydroxymethyl)piperidine is essential for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 4,4-bis(hydroxymethyl)piperidine

| Property | Value | Source |

| CAS Number | 65515-70-0 | [Vendor Information] |

| Molecular Formula | C₇H₁₅NO₂ | [Calculated] |

| Molecular Weight | 145.20 g/mol | [Calculated] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 55-62 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Safety and Handling Precautions:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse.

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

Application 1: Crosslinking of Epoxy Resins

The secondary amine of the piperidine ring in 4,4-bis(hydroxymethyl)piperidine serves as an active site for the ring-opening reaction of epoxides, leading to the formation of a crosslinked network. This reaction is a nucleophilic addition where the nitrogen atom attacks one of the carbon atoms of the epoxy ring. The hydroxyl groups on the crosslinker can also contribute to the reaction by catalyzing the amine-epoxy addition.

Reaction Mechanism: Epoxy-Amine Crosslinking

The crosslinking process involves the reaction of the secondary amine of 4,4-bis(hydroxymethyl)piperidine with the epoxy groups of the resin. Each reaction of an amine with an epoxy group generates a hydroxyl group, which can further accelerate the curing process.

Caption: Epoxy-Amine Crosslinking Workflow.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

This protocol provides a general procedure for the crosslinking of a DGEBA-based epoxy resin with 4,4-bis(hydroxymethyl)piperidine. The stoichiometry between the epoxy groups and the active amine hydrogens is a critical parameter for achieving optimal network properties.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

4,4-bis(hydroxymethyl)piperidine

-

Suitable solvent (e.g., acetone, THF), if required for viscosity reduction

-

Glass vials or molds

-

Stirring apparatus

-

Oven with temperature control

Procedure:

-

Stoichiometric Calculation: Determine the desired molar ratio of epoxy groups to the active amine hydrogen in 4,4-bis(hydroxymethyl)piperidine. For a secondary amine, there is one active hydrogen. A common starting point is a 1:1 molar ratio of epoxy groups to active amine hydrogens.

-

Preparation of Reactants: Accurately weigh the DGEBA resin and 4,4-bis(hydroxymethyl)piperidine into a clean, dry container. If the resin is too viscous, it can be gently warmed or a minimal amount of a suitable solvent can be added.

-

Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained. Ensure that the crosslinking agent is fully dissolved and dispersed in the epoxy resin.

-

Degassing: If bubbles are present after mixing, degas the mixture in a vacuum chamber to remove entrapped air.

-

Curing: Pour the mixture into a pre-heated mold. The curing schedule will depend on the specific epoxy system and desired properties. A typical two-stage curing process is often employed:

-

Initial Cure: Heat the mixture at a moderate temperature (e.g., 80-120 °C) for a specified time (e.g., 1-2 hours).

-

Post-Cure: Increase the temperature (e.g., to 150-180 °C) for an additional period (e.g., 2-4 hours) to ensure complete crosslinking.

-

-

Cooling and Demolding: Allow the cured polymer to cool down slowly to room temperature before demolding.

Application 2: Synthesis of Polyurethanes

The two primary hydroxyl groups of 4,4-bis(hydroxymethyl)piperidine make it an excellent diol for the synthesis of polyurethanes. In this application, it reacts with a diisocyanate in a polyaddition reaction to form a polymer chain linked by urethane bonds. The piperidine ring becomes an integral part of the polymer backbone, potentially imparting unique properties such as increased rigidity and thermal stability.

Reaction Mechanism: Polyurethane Formation

The formation of polyurethane occurs through the reaction of the hydroxyl groups of 4,4-bis(hydroxymethyl)piperidine with the isocyanate groups of a diisocyanate monomer.

Caption: Polyurethane Synthesis Workflow.

Experimental Protocol: Synthesis of a Polyurethane from Methylene Diphenyl Diisocyanate (MDI)

This protocol describes a representative one-shot bulk polymerization for synthesizing a polyurethane using 4,4-bis(hydroxymethyl)piperidine and MDI.

Materials:

-

4,4-bis(hydroxymethyl)piperidine, dried under vacuum

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL), optional

-

Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control

-

Vacuum oven

Procedure:

-

Drying of Diol: Dry the 4,4-bis(hydroxymethyl)piperidine in a vacuum oven at a temperature below its melting point for several hours to remove any moisture, which can react with the isocyanate.

-

Reaction Setup: Set up the reaction vessel under a nitrogen atmosphere.

-

Monomer Addition: Charge the dried 4,4-bis(hydroxymethyl)piperidine into the reaction vessel. Heat the vessel to melt the diol and then add the MDI with vigorous stirring. A 1:1 molar ratio of hydroxyl groups to isocyanate groups is typically used.

-

Catalyst Addition (Optional): If a catalyst is used, it can be added at this stage to accelerate the reaction.

-

Polymerization: Continue the reaction at a controlled temperature (e.g., 80-100 °C) with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.

-

Curing: Once the desired viscosity is reached, pour the polymer into a mold and cure it in an oven at a specific temperature (e.g., 100-120 °C) for several hours to complete the reaction.

-

Post-Curing: For optimal properties, a post-curing step at a slightly elevated temperature may be beneficial.

Application 3: Crosslinking of Polyesters

The diol functionality of 4,4-bis(hydroxymethyl)piperidine allows it to be used as a crosslinking agent for polyesters that contain reactive groups such as carboxylic acids or esters. This can be achieved either by incorporating it as a comonomer during the polyester synthesis or by reacting it with a pre-formed polyester.

Reaction Mechanism: Polyester Crosslinking

Crosslinking of polyesters with 4,4-bis(hydroxymethyl)piperidine typically proceeds through an esterification or transesterification reaction between the hydroxyl groups of the crosslinker and the carboxylic acid or ester groups of the polyester.

Caption: Polyester Crosslinking Workflow.

Experimental Protocol: Crosslinking of a Carboxyl-Terminated Polyester

This protocol provides a general method for the crosslinking of a polyester containing carboxylic acid end-groups with 4,4-bis(hydroxymethyl)piperidine.

Materials:

-

Carboxyl-terminated polyester

-

4,4-bis(hydroxymethyl)piperidine

-

Esterification catalyst (e.g., p-toluenesulfonic acid, titanium(IV) isopropoxide)

-

High-boiling point solvent (e.g., xylene, dimethylformamide), if necessary

-

Reaction vessel with a mechanical stirrer, nitrogen inlet, condenser, and Dean-Stark trap (if water is a byproduct)

Procedure:

-

Reactant and Catalyst Charging: Charge the carboxyl-terminated polyester, 4,4-bis(hydroxymethyl)piperidine, and the catalyst into the reaction vessel. The stoichiometry should be based on the desired degree of crosslinking. A common approach is to have a molar ratio of hydroxyl groups to carboxylic acid groups of around 1:1.

-

Solvent Addition (Optional): If the reaction is to be carried out in a solvent, add it at this stage.

-

Reaction: Heat the mixture under a nitrogen atmosphere with continuous stirring. If water is produced, it can be removed azeotropically using a Dean-Stark trap. The reaction temperature will depend on the specific reactants and catalyst used, typically in the range of 150-220 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture or by observing the increase in viscosity.

-

Isolation of the Crosslinked Polymer: Once the desired degree of crosslinking is achieved, the product can be isolated by cooling and, if a solvent was used, by precipitation in a non-solvent followed by drying.

Characterization of Crosslinked Polymers

The success of the crosslinking reaction and the properties of the resulting polymer network can be evaluated using various analytical techniques.

Table 2: Characterization Techniques for Crosslinked Polymers

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the formation of new chemical bonds (e.g., urethane, ester) and the disappearance of reactive groups (e.g., isocyanate, epoxy). |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which typically increases with crosslink density. It can also be used to study the curing process.[3] |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the crosslinked polymer. |

| Swellability Test | Assessment of the crosslink density. A lower degree of swelling in a suitable solvent indicates a higher crosslink density. |

| Mechanical Testing | Measurement of properties such as tensile strength, modulus, and elongation at break to understand the effect of crosslinking on the mechanical performance of the material. |

Conclusion